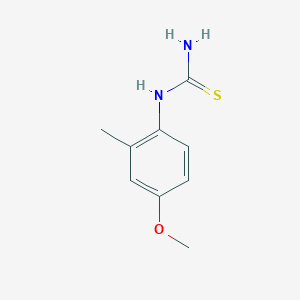
1-(1-bromoethyl)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Bromoethyl)benzene” is an organobromine compound with the molecular formula C8H9Br . It is a clear liquid that ranges in color from yellow to brownish . It has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
Most 1-bromoalkanes, including “(1-Bromoethyl)benzene”, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .
Molecular Structure Analysis
The molecular weight of “(1-Bromoethyl)benzene” is 185.061 g/mol . The IUPAC Standard InChI is InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 .
Chemical Reactions Analysis
“(1-Bromoethyl)benzene” undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents . It also reacts with potassium fluoride to give the corresponding fluorocarbons .
Physical And Chemical Properties Analysis
“(1-Bromoethyl)benzene” is soluble in alcohol, ether, and benzene . It has a melting point of -65°C and a boiling point of 200°C . The density of this compound is 1.356 g/mL at 25 °C .
Safety and Hazards
“(1-Bromoethyl)benzene” is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and proper ventilation is recommended when handling this chemical .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-3,5-dimethylbenzene involves the alkylation of 3,5-dimethylphenol with 1-bromoethane using a strong base such as potassium hydroxide.", "Starting Materials": [ "3,5-dimethylphenol", "1-bromoethane", "potassium hydroxide", "diethyl ether", "sodium sulfate" ], "Reaction": [ "To a solution of 3,5-dimethylphenol (1.0 g, 7.5 mmol) in diethyl ether (10 mL) and potassium hydroxide (1.5 g, 25 mmol), 1-bromoethane (1.2 g, 10 mmol) is added dropwise with stirring at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The mixture is then filtered and the filtrate is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to give the crude product, which is purified by column chromatography to afford 1-(1-bromoethyl)-3,5-dimethylbenzene as a colorless oil (yield: 80%)." ] } | |
Numéro CAS |
1353582-03-2 |
Nom du produit |
1-(1-bromoethyl)-3,5-dimethylbenzene |
Formule moléculaire |
C10H13Br |
Poids moléculaire |
213.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



